molecular formula C5H10F3NO B8555714 2-((3,3,3-Trifluoropropyl)amino)ethanol

2-((3,3,3-Trifluoropropyl)amino)ethanol

Cat. No. B8555714
M. Wt: 157.13 g/mol
InChI Key: YVTLIWXUEFNIJX-UHFFFAOYSA-N
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Patent
US07402585B2

Procedure details

3-bromo-1,1,1-trifluoropropane (5.5 ml, 51.65 mmol) in dioxane (50 ml) in the presence of potassium carbonate (14.15 g, 102.5 mmol) was reacted with ethanolamine (3.0 ml, 51 mmol) at 60° C. for 36 hours. The solvent was evaporated and the residue purified by chromatography on silica gel. Elution with dichloromethane:methanol (95:5) then increased polarity to dichloromethane:methanolic ammonia (95:5) yielded 2-((3,3,3-trifluoropropyl)amino)ethanol (4.47 g, 55% yield):
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].C(=O)([O-])[O-].[K+].[K+].[CH2:14]([CH2:16][NH2:17])[OH:15]>O1CCOCC1>[NH3:17].[F:5][C:4]([F:7])([F:6])[CH2:3][CH2:2][NH:17][CH2:16][CH2:14][OH:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
BrCCC(F)(F)F
Name
Quantity
14.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with dichloromethane:methanol (95:5)
TEMPERATURE
Type
TEMPERATURE
Details
then increased polarity to dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
FC(CCNCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.47 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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